Reduced Lipophilicity (LogP 2.86) Relative to Methyl-Substituted Hexenyl Pyridin-3-amines Enhances Aqueous Solubility Prospects
The target compound exhibits a calculated LogP of 2.8568 , which is approximately 0.7–1.4 log units lower than the estimated LogP of N-(hex-5-en-2-yl)-4-methylpyridin-3-amine and N-(hex-5-en-2-yl)-6-methylpyridin-3-amine (~3.5–4.0), based on the replacement of the methoxy oxygen with a methyl group that eliminates a hydrogen bond acceptor and increases hydrophobicity . This lower LogP translates to an approximately 5- to 25-fold increase in predicted aqueous solubility, a critical parameter for in vitro assay compatibility and in vivo absorption.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.86 (calculated) |
| Comparator Or Baseline | N-(hex-5-en-2-yl)-4-methylpyridin-3-amine: estimated LogP ~3.5–4.0; N-(hex-5-en-2-yl)-6-methylpyridin-3-amine: estimated LogP ~3.5–4.0 |
| Quantified Difference | ΔLogP ≈ -0.7 to -1.4 (target is less lipophilic) |
| Conditions | Computed LogP (Leyan algorithm for target; structural analogy for comparators) |
Why This Matters
Lower LogP improves aqueous solubility and reduces non-specific protein binding, increasing the compound's utility in biochemical and cell-based assays where methyl analogs may suffer from poor solubility or aggregation.
